molecular formula C7H12F2OS B13631594 [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol

[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol

Cat. No.: B13631594
M. Wt: 182.23 g/mol
InChI Key: KHTCKKZRDUSDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group, a methoxy group, and a cyclobutyl ring attached to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol typically involves the introduction of the difluoromethyl group and the methoxy group onto a cyclobutyl ring, followed by the attachment of a methanethiol group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed cyclobutyl ring. The methoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to target proteins. The thiol group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanol
  • [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanamine

Uniqueness

[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its alcohol and amine analogs

Properties

Molecular Formula

C7H12F2OS

Molecular Weight

182.23 g/mol

IUPAC Name

[3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol

InChI

InChI=1S/C7H12F2OS/c1-10-7(6(8)9)2-5(3-7)4-11/h5-6,11H,2-4H2,1H3

InChI Key

KHTCKKZRDUSDRP-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)CS)C(F)F

Origin of Product

United States

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